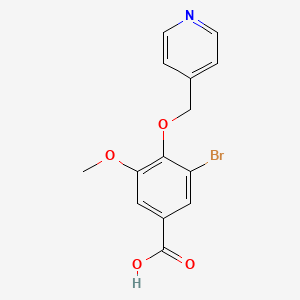
4-Cyclopentyl-1H-pyrrole-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopentyl-1H-pyrrole-2-carboxylicacid is a heterocyclic organic compound featuring a pyrrole ring substituted with a cyclopentyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopentyl-1H-pyrrole-2-carboxylicacid typically involves the cyclization of α-amino carbonyl compounds with aldehydes, catalyzed by iodine (I₂). This reaction proceeds smoothly and yields the desired pyrrole derivatives efficiently .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopentyl-1H-pyrrole-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrrole derivatives using oxidizing agents like chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions on the pyrrole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 2,5-dihydropyrrole derivatives.
Reduction: Formation of 4-cyclopentyl-1H-pyrrole-2-methanol.
Substitution: Formation of halogenated pyrrole derivatives.
Aplicaciones Científicas De Investigación
4-Cyclopentyl-1H-pyrrole-2-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Cyclopentyl-1H-pyrrole-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound’s pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to biological targets. The carboxylic acid group can form ionic interactions with amino acid residues in proteins, modulating their activity.
Comparación Con Compuestos Similares
4-Cyano-1H-pyrrole-2-carboxylic acid: Features a cyano group instead of a cyclopentyl group.
1H-pyrrole-2-carboxylic acid: Lacks the cyclopentyl substitution.
Uniqueness: 4-Cyclopentyl-1H-pyrrole-2-carboxylicacid is unique due to its cyclopentyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
4-cyclopentyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c12-10(13)9-5-8(6-11-9)7-3-1-2-4-7/h5-7,11H,1-4H2,(H,12,13) |
Clave InChI |
NOKVQDUGKQFCBE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=CNC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[(5-Bromofuran-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13150688.png)




![[4-(Trimethoxysilyl)phenyl]methyl diethylcarbamodithioate](/img/structure/B13150711.png)

![7,7-Dimethylspiro[2.5]octan-5-one](/img/structure/B13150729.png)



